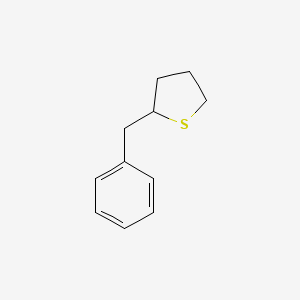-lambda~5~-phosphane CAS No. 40168-13-6](/img/structure/B14659523.png)
[(Naphthalen-1-yl)imino](triphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Naphthalen-1-yl)imino-lambda~5~-phosphane is a chemical compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three phenyl groups and one naphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)imino-lambda~5~-phosphane typically involves the reaction of naphthalen-1-ylamine with triphenylphosphine in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The process involves heating the reactants to a specific temperature, often around 100-150°C, and maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (Naphthalen-1-yl)imino-lambda~5~-phosphane may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Naphthalen-1-yl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
(Naphthalen-1-yl)imino-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (Naphthalen-1-yl)imino-lambda~5~-phosphane involves its interaction with specific molecular targets. The phosphorus atom in the compound can coordinate with metal centers, making it an effective ligand in catalysis. The naphthyl group provides additional stability and electronic properties, enhancing its reactivity and selectivity in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tri(1-naphthyl)phosphine: Similar structure but lacks the imino group.
Triphenylphosphine: Lacks the naphthyl group.
Naphthalen-1-ylamine: Contains the naphthyl group but lacks the phosphine moiety.
Uniqueness
(Naphthalen-1-yl)imino-lambda~5~-phosphane is unique due to the presence of both the naphthyl and triphenylphosphine moieties, which confer distinct electronic and steric properties. This combination makes it a versatile compound in various chemical applications, particularly in catalysis and material science.
Propiedades
Número CAS |
40168-13-6 |
|---|---|
Fórmula molecular |
C28H22NP |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
naphthalen-1-ylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C28H22NP/c1-4-15-24(16-5-1)30(25-17-6-2-7-18-25,26-19-8-3-9-20-26)29-28-22-12-14-23-13-10-11-21-27(23)28/h1-22H |
Clave InChI |
UJWKVECVKLFRLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=NC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


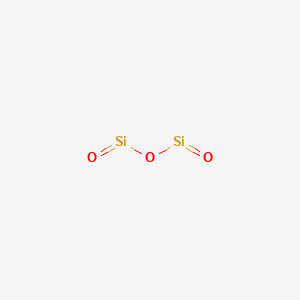
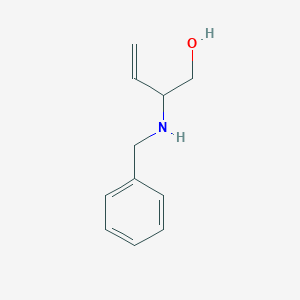
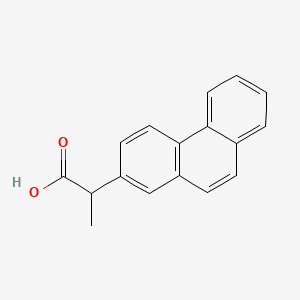
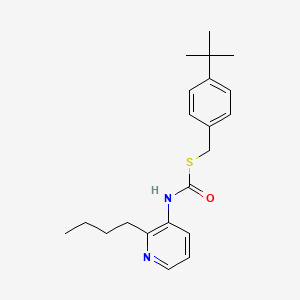
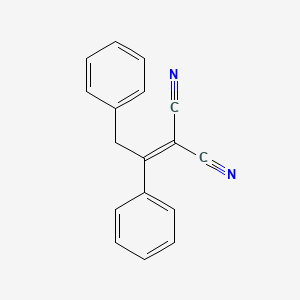
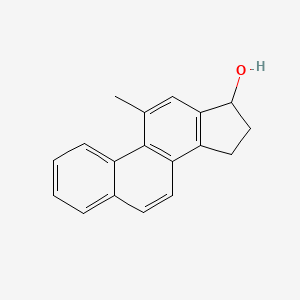
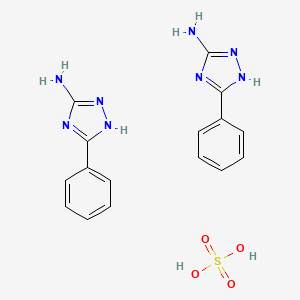
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
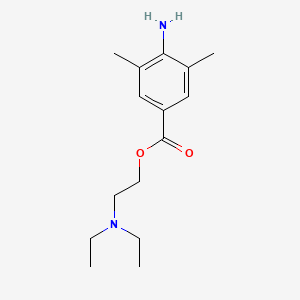
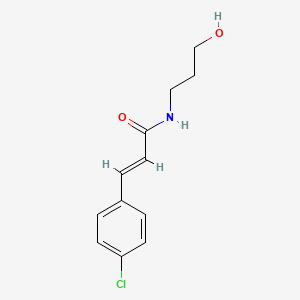
![N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline](/img/structure/B14659492.png)
